Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: A Technical Guide to a Branched Linker for Advanced Antibody-Drug Conjugates
Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: A Technical Guide to a Branched Linker for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for the sophisticated construction of antibody-drug conjugates (ADCs). Its unique architecture, featuring a primary amine and two terminal azide (B81097) groups, offers a versatile platform for developing next-generation targeted therapeutics. This guide provides an in-depth overview of its chemical properties, applications, and detailed methodologies for its use in the synthesis of ADCs.
Core Concepts: Structure and Functionality
Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 is built upon a lysine (B10760008) core, creating a branched structure. This design incorporates three PEG3 (triethylene glycol) units, which impart hydrophilicity and flexibility to the linker. The key functional groups are:
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A Primary Amine (-NH2): This group serves as the primary attachment point to the antibody. It can be conjugated to accessible amino acid residues on the antibody, such as lysine, or more selectively through enzymatic methods.
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Two Terminal Azides (-N3): These groups are bioorthogonal handles for "click chemistry," a set of highly efficient and specific reactions. The presence of two azide moieties allows for the attachment of two molecules of a payload, such as a cytotoxic drug, thereby enabling a higher drug-to-antibody ratio (DAR).
The PEG components of the linker play a crucial role in the overall properties of the resulting ADC. They can enhance solubility, reduce aggregation, and potentially improve the pharmacokinetic profile of the conjugate.[1]
Physicochemical and Bioconjugation Properties
The properties of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 make it a valuable tool in ADC development. Below is a summary of its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C30H58N10O12 | [2] |
| Appearance | Oil | [3] |
| Purity | ≥98% | [4] |
| Primary Conjugation | Amine-reactive chemistries, Enzymatic | [5][6] |
| Secondary Conjugation | Click Chemistry (CuAAC, SPAAC) | [5][6] |
The Impact of Branched PEG Linkers on ADC Characteristics
The use of branched PEG linkers, such as Amine-PEG3-Lys(PEG3-N3)-PEG3-N3, can significantly influence the therapeutic efficacy and safety profile of an ADC.
| Parameter | Effect of Branched PEG Linker | Source(s) |
| Drug-to-Antibody Ratio (DAR) | Allows for a higher DAR (theoretically up to 2 drugs per linker attachment site on the antibody) compared to linear linkers, potentially increasing potency. | |
| Pharmacokinetics (PK) | The hydrophilic PEG chains can improve solubility and stability, potentially leading to a longer circulation half-life and improved biodistribution of the ADC. | [] |
| Efficacy | A higher DAR can lead to enhanced cytotoxic payload delivery to the target cancer cells, resulting in improved in vitro and in vivo efficacy. | [8] |
| Homogeneity | When combined with site-specific conjugation methods, branched linkers can contribute to the production of more homogeneous ADCs with a defined DAR, leading to better-characterized and more consistent therapeutic agents. | [5] |
Experimental Protocols
The synthesis of an ADC using Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 is a two-step process. First, the linker is conjugated to the antibody via its amine group. Second, the payload molecules, functionalized with an alkyne group, are attached to the azide groups of the linker through click chemistry.
Step 1: Site-Specific Enzymatic Conjugation of the Linker to an Antibody
This protocol describes the use of microbial transglutaminase (MTGase) for the site-specific conjugation of the amine-containing linker to a glutamine residue on a deglycosylated antibody. This method results in a homogeneous antibody-linker conjugate.[5]
Materials:
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Deglycosylated monoclonal antibody (mAb) (e.g., Trastuzumab) in a suitable buffer (e.g., Tris buffer, pH 8.0)
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Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 linker
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Microbial Transglutaminase (MTGase)
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Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
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Quenching solution (e.g., 1 M glycine (B1666218) solution)
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Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
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Antibody Preparation: Prepare the deglycosylated antibody at a concentration of 5-10 mg/mL in the reaction buffer.
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Linker Preparation: Dissolve the Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 linker in the reaction buffer to a stock concentration of 10 mM.
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Enzymatic Reaction:
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In a reaction vessel, combine the antibody solution with a 20-50 fold molar excess of the linker solution.
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Add MTGase to the mixture at a final concentration of 10-30 U/mg of antibody.
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Incubate the reaction at 37°C for 2-4 hours with gentle agitation.
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Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
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Purification: Purify the antibody-linker conjugate using SEC to remove excess linker, enzyme, and quenching reagents. Monitor the elution at 280 nm and collect the fractions corresponding to the conjugated antibody.
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Characterization: Confirm the successful conjugation and determine the linker-to-antibody ratio using techniques such as Mass Spectrometry (MS) and Hydrophobic Interaction Chromatography (HIC).
Step 2: Payload Attachment via Click Chemistry
This protocol details the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach an alkyne-functionalized payload to the azide groups of the antibody-linker conjugate.
Materials:
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Purified antibody-linker conjugate from Step 1
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Alkyne-functionalized payload (e.g., a cytotoxic drug)
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Copper(II) sulfate (B86663) (CuSO4)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another suitable copper-chelating ligand
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Sodium ascorbate (B8700270)
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Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
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Purification system (e.g., SEC)
Procedure:
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Reagent Preparation:
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Prepare a 10 mM stock solution of the alkyne-payload in a suitable solvent (e.g., DMSO).
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Prepare fresh stock solutions of 50 mM CuSO4, 100 mM THPTA, and 1 M sodium ascorbate in water.
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Click Reaction:
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In a reaction vessel, add the antibody-linker conjugate to the reaction buffer.
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Add the alkyne-payload solution to the antibody-linker conjugate at a 5-10 fold molar excess per azide group.
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In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:2 molar ratio to form the copper-ligand complex.
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Add the copper-ligand complex to the antibody-linker-payload mixture.
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Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
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Incubate the reaction at room temperature for 1-2 hours, protected from light.
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Purification: Purify the final ADC using SEC to remove unreacted payload and catalyst components.
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Characterization: Characterize the final ADC for purity, aggregation, and DAR using techniques such as SEC, HIC, and MS.
Logical and Experimental Workflows
The following diagrams illustrate the chemical structure of the linker and the experimental workflow for ADC synthesis.
Conclusion
Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 represents a significant advancement in linker technology for the development of antibody-drug conjugates. Its branched structure allows for a higher drug loading capacity, while the integrated PEG chains offer favorable physicochemical properties. The combination of a primary amine for initial antibody conjugation and two azide groups for subsequent bioorthogonal payload attachment provides a flexible and powerful platform for creating more potent and homogeneous ADCs. The detailed protocols and conceptual workflows provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to leverage this innovative linker in their pursuit of next-generation targeted cancer therapies.
References
- 1. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfagen.com.tr [alfagen.com.tr]
- 3. AffiNANOTECH® Amine-PEG3-Lys (PEG3-N3) -PEG3-N3 | AffiGEN [affinanotech.com]
- 4. amaybio.com [amaybio.com]
- 5. Transglutaminase-Mediated Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
